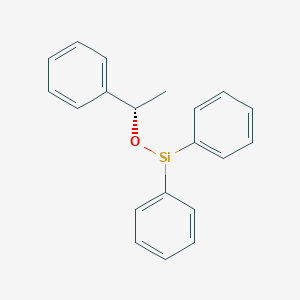
CID 10957689
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 10957689” is a chemical entity with unique properties and applications. It is important in various scientific fields due to its distinct chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 10957689 involves multiple steps, including the use of non-nucleophilic alkali and iodine to synthesize an intermediate, followed by a Suzuki reaction with 2-methoxyphenylboronic acid and a palladium catalyst . The final step involves demethylation to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
CID 10957689 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often involve reagents like iodine and bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
CID 10957689 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of CID 10957689 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
CID 91854789: Another compound with similar structural features and reactivity.
Wilkinson’s Catalyst: A coordination complex used in catalytic hydrogenation reactions.
Uniqueness
CID 10957689 stands out due to its specific reactivity and applications in various fields
Propriétés
Formule moléculaire |
C20H19OSi |
|---|---|
Poids moléculaire |
303.4 g/mol |
InChI |
InChI=1S/C20H19OSi/c1-17(18-11-5-2-6-12-18)21-22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3/t17-/m0/s1 |
Clé InChI |
CBKOKCASNUJYAZ-KRWDZBQOSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)O[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C1=CC=CC=C1)O[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


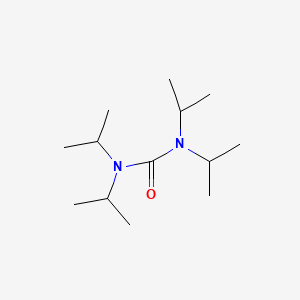

![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
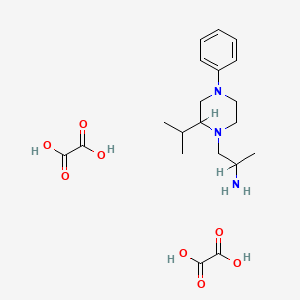
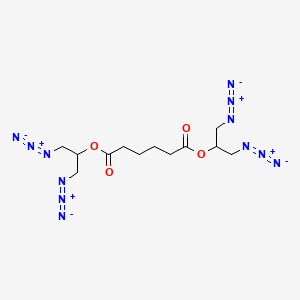
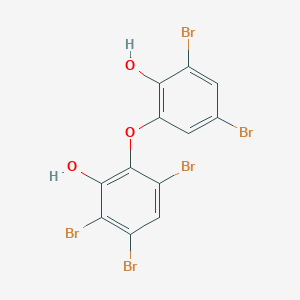
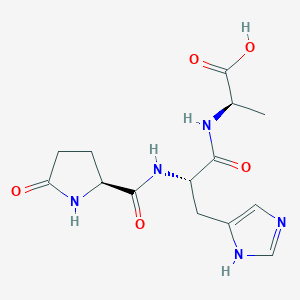
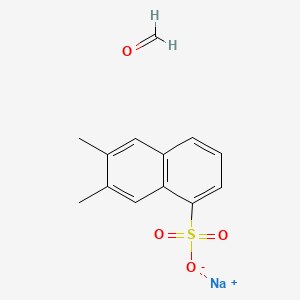
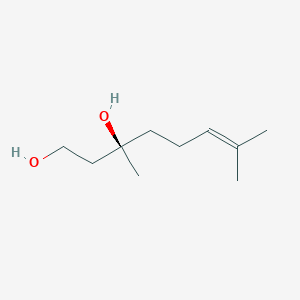

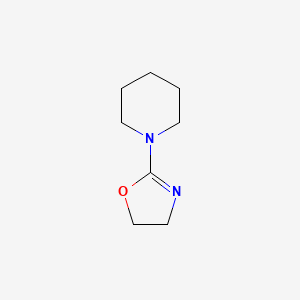
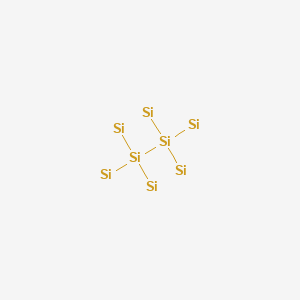
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)

